molecular formula C10H9N B8783160 3-(4-Methylphenyl)prop-2-enenitrile

3-(4-Methylphenyl)prop-2-enenitrile

Cat. No.: B8783160
M. Wt: 143.18 g/mol
InChI Key: WHECQDVQLPVCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C₁₀H₉N. It is characterized by a phenyl ring substituted with a methyl group at the para position and a nitrile group attached to a prop-2-ene chain. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Methylphenyl)prop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 3-(4-Methylphenyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenyl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)prop-2-ynenitrile: Similar structure but with a triple bond instead of a double bond.

    4-Methylcinnamic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(4-Methylphenyl)prop-2-enenitrile is unique due to its specific combination of a phenyl ring, a methyl group, and a nitrile group attached to a prop-2-ene chain

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3

InChI Key

WHECQDVQLPVCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC#N

Origin of Product

United States

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